3-Bromo-5-fluoro-4-hydroxyanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNHMVMNEBVFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Elaboration
The synthesis of 3-Bromo-5-fluoro-4-hydroxyanisole and its derivatives often involves multi-step reaction sequences. A common strategy involves the functionalization of a pre-existing substituted benzene (B151609) ring. For instance, a related compound, 3-bromo-5-fluoro-4-hydroxybenzaldehyde, can be synthesized from 2-bromo-6-fluoro-4-methylphenol (B1374983) through an oxidation reaction. chemicalbook.com
Another synthetic approach to a related structure, 3-fluoro-4-hydroxybenzonitrile, involves the reaction of 4-bromo-2-fluorophenol (B1271925) with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This highlights a common method for introducing a cyano group onto an aromatic ring.
The chemical reactivity of this compound allows for its elaboration into more complex structures. The hydroxyl group can undergo etherification or esterification reactions. The aromatic ring itself is susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming groups. Furthermore, the bromine atom is a key functional group for participating in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the connection of the this compound core to other molecular fragments, leading to the construction of a diverse range of complex molecules.
For example, the synthesis of isothiazole (B42339) derivatives, which are known for their biological activity, can be achieved from brominated precursors. mdpi.com While not a direct reaction of this compound, this demonstrates the utility of bromo-substituted aromatics in constructing heterocyclic systems.
The table below lists some related compounds and their precursors, illustrating the synthetic context of halogenated phenols and anisoles.
| Product | Precursor(s) | Reagents/Conditions |
| 3-bromo-5-fluoro-4-hydroxybenzaldehyde | 2-bromo-6-fluoro-4-methylphenol | Cobalt salt, NaOH, O2, 80°C |
| 3-Fluoro-4-hydroxybenzonitrile | 4-Bromo-2-fluorophenol | CuCN, NMP, 150°C |
| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO2, TFA, ~0°C |
This data is compiled from multiple sources. chemicalbook.commdpi.com
Chemical Compound Information
Strategies for Regioselective Halogenation
Directed Bromination Approaches for Aromatic Rings
The introduction of a bromine atom at the C3 position of the proposed 3-fluoro-4-hydroxyanisole intermediate requires overcoming the directing effects of three different substituents. The hydroxyl group at C4 and the methoxy (B1213986) group at C1 are strongly activating, ortho, para-directors, while the fluorine at C5 is a deactivating ortho, para-director. wikipedia.org The dominant activating effect of the hydroxyl group strongly favors electrophilic attack at its ortho positions, C3 and C5. Since C5 is already substituted with fluorine, bromination is directed preferentially to the C3 position.
Electrophilic Aromatic Substitution (EAS) is the quintessential method for the bromination of activated aromatic rings. msu.edu The reaction typically proceeds through the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br+), often generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orgpressbooks.pub
In the case of a substituted anisole (B1667542) precursor, the regiochemical outcome is dictated by the combined electronic and steric effects of the existing groups. wikipedia.orgfiveable.me Activating groups, which donate electron density to the ring, stabilize the positively charged intermediate (the arenium ion or sigma complex) and accelerate the reaction. msu.eduuomustansiriyah.edu.iq
Steric Hindrance Effects: Steric hindrance plays a critical role in determining the ratio of ortho to para products. numberanalytics.comnumberanalytics.com Bulky substituents on the ring can physically obstruct the approach of the electrophile to the adjacent ortho positions, thereby favoring substitution at the less hindered para position. uomustansiriyah.edu.iqnumberanalytics.com For the target synthesis, while the hydroxyl group strongly directs bromination to the adjacent C3 position, the presence of the fluorine atom at C5 introduces a degree of steric clutter. However, given the relatively small atomic radius of fluorine, its steric impact is less pronounced than that of larger alkyl groups, and electrophilic attack at C3 remains highly probable. nih.gov Studies on the nitration of substituted aromatic compounds have shown a clear trend where increasing the size of an alkyl group increases the yield of the para-product over the ortho-product due to steric blocking. uomustansiriyah.edu.iq
Table 1: Influence of Steric Hindrance on Regioselectivity in EAS Reactions
| Substrate | Electrophile | Ortho Product Yield | Para Product Yield | Rationale |
|---|---|---|---|---|
| Toluene (B28343) | Nitration (HNO₃/H₂SO₄) | ~58% | ~38% | The small methyl group offers minimal steric hindrance. numberanalytics.com |
| tert-Butylbenzene | Nitration (HNO₃/H₂SO₄) | ~16% | ~73% | The bulky tert-butyl group significantly hinders the ortho positions, favoring para substitution. numberanalytics.com |
| Mesitylene | Thianthrenation | Low Reactivity | - | Mesitylene reacts slower than toluene in intermolecular competition, highlighting significant steric hindrance from the two ortho methyl groups. nih.gov |
This table illustrates the general principle of steric effects in EAS reactions.
To enhance regioselectivity and employ milder reaction conditions, various metal-catalyzed bromination methods have been developed. These protocols often involve C-H activation and can provide substitution patterns that are complementary to traditional EAS reactions. thieme-connect.comthieme-connect.comorganic-chemistry.org
Palladium-Catalysis: Palladium(II) acetate (B1210297) is a frequently used catalyst, often with N-bromosuccinimide (NBS) as the bromine source. thieme-connect.com These reactions can proceed via a Pd(II)/Pd(IV) catalytic cycle, where initial C-H activation forms a palladacycle, followed by oxidation and reductive elimination to yield the brominated arene. thieme-connect.comorganic-chemistry.org The regioselectivity is often controlled by a directing group on the substrate.
Gold and Gallium Catalysis: Other metals have also been shown to catalyze aromatic bromination. For instance, Gallium(III) chloride (GaCl₃) can catalyze the bromination of monoalkylbenzenes, initially forming ortho/para products that can then rearrange to the meta-isomer. researchgate.net Gold-based catalysts have also been utilized in various bromination reactions. acs.org
Other Metal Catalysts: Catalysts based on indium, ruthenium, copper, and iron have been successfully employed for the bromination of aromatic compounds, offering alternatives to traditional Lewis acids. acs.org Zinc salts adsorbed on an inert support like silica (B1680970) have also been patented as effective catalysts for aromatic bromination using elemental bromine. google.com
Table 2: Examples of Metal-Catalyzed Aromatic Bromination
| Catalyst System | Bromine Source | Substrate Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Pd(OAc)₂ | N-Bromosuccinimide (NBS) | Arenes with directing groups | High regioselectivity via C-H activation | thieme-connect.com, organic-chemistry.org |
| GaCl₃ | Bromine (Br₂) | Alkylbenzenes | Can lead to meta-brominated products via rearrangement | researchgate.net |
| Indium, Gold, Ruthenium | Various | Aromatic compounds | Noble-metal based alternatives | acs.org |
| Zinc Halide on Silica | Bromine (Br₂) | Activated mono-substituted benzenes | Heterogeneous catalyst, potentially recyclable | google.com |
Oxidative bromination offers a more environmentally friendly approach by avoiding the use of elemental bromine. rsc.org These methods generate an electrophilic bromine species in situ from a stable bromide salt and an oxidant. researchgate.net
NaBr/H₂O₂ System: A common and "green" method involves the use of sodium bromide (NaBr) or hydrogen bromide (HBr) in combination with hydrogen peroxide (H₂O₂). researchgate.netgoogle.com H₂O₂ oxidizes the bromide ion to generate the brominating agent. google.com This method has been shown to be effective for the bromination of activated aromatic compounds like phenols. researchgate.netresearchgate.net Studies on phenol (B47542) bromination show that this system can selectively produce monobromophenols. researchgate.net The process is often catalyzed by enzymes like bromoperoxidase or other catalysts. researchgate.netresearchgate.net The pH of the reaction medium can significantly influence the reaction rate and selectivity. chemrxiv.org
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and potential for recyclability. nih.gov They have been used as media for various reactions, including electrochemical oxidative bromination. acs.org In some systems, the ionic liquid itself can serve as a recyclable source of bromine, facilitating the generation of electrophilic bromine species for the reaction. acs.org
Directed Fluorination Approaches for Aromatic Rings
The synthesis of the key intermediate, 3-fluoro-4-hydroxyanisole, requires the regioselective introduction of a fluorine atom. Unlike other halogens, direct electrophilic fluorination is often aggressive and lacks selectivity. Therefore, nucleophilic methods are generally preferred. numberanalytics.com
Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for introducing fluorine into an aromatic ring. nih.gov The reaction involves the displacement of a leaving group (such as -NO₂, -Cl, or -OTf) on an activated aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com
For the SNAr mechanism to proceed efficiently, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.net These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. nih.gov
A potential route to a fluorinated precursor could involve a starting material like 3-nitro-4-hydroxyanisole. The strongly electron-withdrawing nitro group would activate the ring for nucleophilic attack. However, the hydroxyl and methoxy groups are electron-donating, which disfavors the classical SNAr mechanism. Modern advancements, such as photoredox catalysis, have enabled the SNAr of unactivated and even electron-rich fluoroarenes under mild conditions, expanding the scope of this transformation significantly. nih.gov These methods operate by generating a cation radical, which dramatically accelerates the nucleophilic attack. researchgate.net
Table 3: Common Reagents in Aromatic Fluorination
| Method | Fluorinating Agent | Substrate Requirement | Mechanism | Reference(s) |
|---|---|---|---|---|
| Nucleophilic (SNAr) | KF, CsF, TBAF | Electron-deficient arene with a good leaving group | Addition-Elimination via Meisenheimer complex | numberanalytics.com, nih.gov |
| Electrophilic | Selectfluor®, NFSI | Electron-rich arene | Electrophilic Aromatic Substitution | numberanalytics.com |
| Transition Metal-Catalyzed | Various F sources | Broad substrate scope | Varies (e.g., reductive elimination) | numberanalytics.com |
| Photoredox-Catalyzed SNAr | Fluoride source | Electron-neutral or rich arenes | Cation radical-accelerated nucleophilic substitution | nih.gov |
Electrophilic Fluorination using Elemental Fluorine, Acetyl Hypofluorite (B1221730), and Xenon Difluoride
The introduction of a fluorine atom onto an aromatic ring can be achieved through electrophilic fluorination. This method is an alternative to nucleophilic fluorination approaches. wikipedia.org Reagents for electrophilic fluorination are designed to have an electron-deficient fluorine atom. wikipedia.org
Elemental Fluorine (F₂): While being the most direct source of electrophilic fluorine, its high reactivity can be difficult to control, often leading to over-reactivity. researchgate.netrsc.org However, selective fluorination of certain hydrocarbons has been achieved using elemental fluorine. rsc.org
Acetyl Hypofluorite (CH₃COOF): This reagent is a less reactive and more manageable carrier of electrophilic fluorine compared to elemental fluorine. lookchem.com It can be prepared from diluted fluorine, which is considered safer to handle than pure fluorine. organic-chemistry.org Acetyl hypofluorite has been successfully used for the fluorination of activated aromatic rings and aryl-tin derivatives, providing consistent and good yields of the corresponding aryl fluorides. lookchem.comiaea.orgacs.org It has also been used in the fluorination of arylmercury compounds. rsc.org The reaction mechanism is thought to involve the complexation of the acetate part of the reagent with the substrate, which helps in the substitution of fluorine. organic-chemistry.org
Xenon Difluoride (XeF₂): This reagent is another source of electrophilic fluorine. echemi.com The reaction mechanism is believed to involve an electrophilic addition of XeF₂ to the aromatic ring. echemi.comsemanticscholar.org The reactivity of xenon difluoride can be influenced by the solvent and the material of the reaction vessel. semanticscholar.org For instance, Pyrex glass can act as a catalyst for electrophilic reactions involving XeF₂. semanticscholar.org
The table below summarizes the characteristics of these electrophilic fluorinating agents.
| Reagent | Key Characteristics |
| Elemental Fluorine (F₂) | Highly reactive, can be difficult to control. researchgate.netrsc.org |
| Acetyl Hypofluorite (CH₃COOF) | Less reactive and more manageable than F₂, provides good yields. lookchem.comiaea.org |
| **Xenon Difluoride (XeF₂) ** | Reactivity can be modulated by reaction conditions. semanticscholar.org |
Influence of Directing Groups and Protecting Strategies on Fluorination Regioselectivity
The position of fluorination on an aromatic ring is significantly influenced by the directing effects of existing substituents and the use of protecting groups.
Directing Group Influence: In electrophilic aromatic substitution, electron-donating groups (EDGs) generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct them to the meta position. This principle applies to electrophilic fluorination. For example, in the fluorination of aryl boronic acids with acetyl hypofluorite, EDGs lead to ipso-substitution, while EWGs at the para position can result in a mix of para- and meta-fluorinated products. organic-chemistry.org The hydroxyl group of a phenol is a strong activating group and directs electrophiles to the ortho and para positions. oup.com Protecting the hydroxyl group can help control electrophilic substitution reactions on the ring. oup.com
Protecting Group Strategies: Protecting groups are used to temporarily block a reactive site in a molecule to allow a reaction to occur selectively at another position. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.combham.ac.uk For phenols, the hydroxyl group can be protected as an ether or an ester. oup.com This not only prevents unwanted reactions at the hydroxyl group but also modulates its directing influence during electrophilic substitution. oup.com For instance, converting a phenol to its corresponding ether can alter the regioselectivity of subsequent reactions.
The development of orthogonal protecting group strategies is crucial when multiple functional groups are present. bham.ac.uk An orthogonal set of protecting groups allows for the selective removal of one group without affecting the others, enabling complex, multi-step syntheses. thieme-connect.deorganic-chemistry.org
Convergent and Divergent Synthetic Pathways to the 3-Bromo-5-fluoro-4-hydroxyanisole Core Scaffold
The synthesis of polysubstituted aromatic compounds like this compound can be approached through either convergent or divergent strategies.
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated in different ways to produce a variety of related compounds. This approach is useful for creating a library of analogs for structure-activity relationship studies. Starting from a substituted anisole or phenol, a divergent approach could involve a series of sequential halogenation, fluorination, and functional group interconversion steps to arrive at the final product and its derivatives. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents. pressbooks.publibretexts.org For example, the synthesis could start with a commercially available substituted phenol or anisole, and the bromine and fluorine atoms could be introduced in a stepwise manner, taking into account the directing effects of the existing groups at each stage.
The synthesis of complex phenols and other polysubstituted benzenes often requires careful planning of the reaction sequence to ensure the correct placement of substituents. oregonstate.edupressbooks.pubnih.gov
Multi-Step Linear Syntheses from Readily Available Precursors
Linear synthesis, involving a sequential series of reactions, is a common approach for constructing molecules like this compound. These syntheses typically commence with simple, commercially available starting materials.
A plausible synthetic route could start from a readily available substituted anisole or phenol. For instance, a synthesis might begin with 4-hydroxyanisole (mequinol). The sequence of reactions would then involve electrophilic aromatic substitution to introduce the bromo and fluoro groups. The order of these introductions is critical to ensure the correct final substitution pattern, as the directing effects of the existing groups (hydroxyl/methoxy, bromo, and fluoro) will influence the position of subsequent substitutions.
For example, a general multi-step synthesis could involve:
Bromination of a suitable phenol or anisole derivative.
Fluorination , often achieved through methods like the Balz-Schiemann reaction or using modern fluorinating agents.
Functional group interconversion , if necessary, to arrive at the final hydroxyl and methoxy groups.
The efficiency of such linear syntheses can be impacted by the yields of each step and the need for purification of intermediates. syrris.jp Flow chemistry processes, where reactions are carried out in a continuous stream, offer a modern alternative to traditional batch methods, potentially improving yields, reducing reaction times, and simplifying purification. syrris.jp
Chemo- and Regioselective Transformations of Advanced Halogenated Intermediates
The synthesis of highly substituted aromatic compounds often necessitates the use of advanced intermediates where chemo- and regioselectivity are paramount. In the context of this compound, this could involve the selective modification of a polyhalogenated precursor.
For example, a synthetic strategy might employ a di- or tri-halogenated anisole or phenol derivative as a key intermediate. Subsequent reactions would then need to selectively target one halogen for transformation while leaving the others intact. This can be a significant challenge due to the similar reactivity of different halogen atoms.
Recent advances in catalysis have provided tools to address these challenges. For instance, palladium-catalyzed methods have been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org These methods can provide substitution patterns that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org Such catalytic systems can exhibit high functional group tolerance and allow for the selective introduction of a halogen at a specific position, even in the presence of other directing groups. organic-chemistry.org
The regioselective alkylation of phenols, catalyzed by transition metals like rhenium, also demonstrates the potential for precise control over substitution patterns. nih.gov While not directly a halogenation, this principle of catalytic control is applicable to the synthesis of complex substituted phenols.
Emerging Methodologies in Halogenated Aromatic Synthesis
The field of organic synthesis is continually evolving, with new methodologies offering more efficient and selective ways to construct complex molecules. For the synthesis of halogenated aromatics like this compound, several emerging areas hold significant promise.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Adjacent to Halogens (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. tcichemicals.comnih.govtcichemicals.com Reactions like the Suzuki-Miyaura coupling, which typically involve a palladium catalyst, join an organoboron compound with an organic halide. tcichemicals.comyoutube.com This methodology could be applied to a precursor of this compound to introduce a carbon-based substituent, although the primary focus here is on the synthesis of the core structure itself.
More relevant to the synthesis of the target molecule is the use of transition metal catalysts to facilitate the introduction of the halogen atoms themselves or to modify a halogenated intermediate. The development of catalysts that can differentiate between different C-H or C-halogen bonds on an aromatic ring is a key area of research.
| Coupling Reaction | Catalyst (Typical) | Reactants | Bond Formed |
| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halide + Organoboron | C-C |
| Negishi | Palladium/Nickel | Organohalide + Organozinc | C-C |
| Stille | Palladium | Organohalide + Organotin | C-C |
Electrochemical Synthesis and Redox-Neutral Transformations for Halogenation and Dehalogenation
Electrochemical methods offer a "traceless" approach to redox reactions, using electric current to replace traditional chemical oxidants or reductants. acs.org This can lead to more sustainable and atom-economical synthetic processes. acs.org In the context of halogenated aromatics, electrosynthesis can be employed for both halogenation and dehalogenation reactions.
For instance, electrochemical methods can be used to generate reactive halogen species in situ for the halogenation of aromatic rings. Conversely, reductive electrosynthesis can be used for the selective dehalogenation of polyhalogenated compounds. acs.org Redox-neutral transformations, often enabled by photoredox catalysis, couple single-electron oxidation and reduction events in the same system, providing another avenue for controlled functionalization. acs.org
Biocatalytic Approaches for Enantioselective or Regioselective Halogenation
Nature has evolved a diverse array of enzymes that can catalyze halogenation reactions with remarkable selectivity. nih.gov These biocatalysts, particularly halogenases, offer the potential for highly regioselective and, where applicable, enantioselective halogenation of organic substrates. biorxiv.orgnih.gov
Fe(II)/α-ketoglutarate-dependent halogenases, for example, can control the selective C-H activation and direct the transfer of a halogen atom to a specific position on a substrate. biorxiv.org Engineering these enzymes can alter or switch their inherent selectivity, opening up possibilities for developing customized biocatalysts for specific synthetic applications. biorxiv.org The use of flavin-dependent halogenases is another promising approach, capable of performing electrophilic aromatic substitution on electron-rich substrates. nih.gov
While the direct application of biocatalysis to the synthesis of this compound may still be in its developmental stages, the principles of enzymatic selectivity offer a powerful future direction for the synthesis of complex halogenated aromatic compounds. nih.gov
Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitution in Halogenated Phenols and Anisoles
Electrophilic Aromatic Substitution (SEAr)
The dominant reaction pathway for compounds like this compound is electrophilic aromatic substitution (SEAr), owing to the strong activation of the aromatic ring by the hydroxyl (-OH) and methoxy (-OCH3) groups. wikipedia.org These groups significantly enhance the ring's nucleophilicity, making it highly susceptible to attack by electrophiles. The general SEAr mechanism proceeds in two steps:
Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com
Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the stable aromatic system. masterorganicchemistry.com
For this compound, the powerful ortho-, para-directing nature of the -OH and -OCH3 groups dictates the position of substitution. The only available positions for electrophilic attack are C2 and C6. While halogens are deactivating, they also direct incoming electrophiles to the ortho and para positions. The combined effect of all substituents must be considered to predict regioselectivity. Recent studies have also suggested that for some halogenations of anisoles, addition–elimination pathways can compete with the classic SEAr mechanism, particularly in the absence of a Lewis acid catalyst. acs.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is less common for electron-rich systems like this compound. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen). libretexts.org This facilitates the attack of a nucleophile and stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
In this compound, the electron-donating -OH and -OCH3 groups destabilize this negative intermediate, making the standard addition-elimination SNAr pathway energetically unfavorable. libretexts.org However, substitution could potentially occur under specific conditions:
Elimination-Addition (Benzyne) Mechanism: Using a very strong base could lead to the formation of a highly reactive aryne intermediate, which would then be attacked by a nucleophile. libretexts.org
Homolysis-Enabled Electronic Activation: A novel strategy involves the homolysis of the phenolic O-H bond to form a neutral phenoxyl radical. This radical acts as a powerful transient electron-withdrawing group, activating the ring towards nucleophilic attack and lowering the reaction barrier significantly. osti.govchemrxiv.org
Radical Mechanisms in Halogenation and Functional Group Interconversions
Radical reactions provide alternative pathways for the functionalization of aromatic compounds. The free-radical halogenation of alkanes follows a well-established chain mechanism involving three stages: initiation, propagation, and termination. libretexts.org While this compound lacks alkyl side chains for typical radical halogenation, radical mechanisms are still pertinent. youtube.com
A key radical process for this molecule involves the phenolic hydroxyl group. The O-H bond can undergo homolytic cleavage to generate a phenoxyl radical. This intermediate is central to a mode of reactivity that leverages the radical as a potent electron-withdrawing group, thereby enabling nucleophilic aromatic substitution at halogen-bearing positions that would otherwise be inert. osti.gov
The general steps of a radical chain reaction are:
Initiation: An input of energy (e.g., UV light or heat) causes homolytic cleavage of a bond to form initial radicals. libretexts.org
Propagation: A radical reacts with a stable molecule to form a new bond and a new radical. This step perpetuates the chain reaction. libretexts.org
Termination: Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org
This framework is essential for understanding the synthesis of many halogenated precursors and the potential for radical-mediated transformations of the title compound itself. chemistrysteps.com
Role of Transition Metal Complexes in Catalytic Cycles, particularly Copper-Catalyzed Reactions
Transition metal catalysis is indispensable for forming many of the bonds in complex molecules like this compound and for its subsequent transformations. youtube.comchemscene.com Copper complexes are particularly effective catalysts for a range of reactions, including the oxidation of phenols and cross-coupling reactions involving aryl halides. orientjchem.org
A general catalytic cycle for a cross-coupling reaction involves three fundamental steps:
Oxidative Addition: The metal center (e.g., Cu(I)) inserts into the carbon-halogen bond (e.g., the C-Br bond in this compound), increasing its oxidation state.
Ligand Exchange/Transmetalation: The nucleophile (e.g., an amine or alkoxide) displaces a ligand on the metal center.
Reductive Elimination: The two organic fragments on the metal center couple and are eliminated as the final product, regenerating the catalyst in its original oxidation state. youtube.com
Copper is also known to catalyze the oxidation of phenols. orientjchem.org In the presence of a copper catalyst and an oxidant like oxygen, phenols can be converted to catechols and subsequently to o-quinones. orientjchem.orgnih.gov Mechanistic studies suggest that for some systems, this proceeds through a mononuclear pathway where a Cu(II)-phenoxyl radical complex reacts with O2. nih.gov The mechanism can be influenced by the nature of the substituents on the phenol, with electron-withdrawing groups favoring a proton-transfer/electron-transfer (PTET) mechanism and electron-donating groups favoring a concerted proton/electron transfer (CPET) pathway. rsc.org
| Step | Description | Example for this compound |
|---|---|---|
| Oxidative Addition | The low-valent metal catalyst inserts into the C-X bond of the substrate. | A Pd(0) or Cu(I) catalyst inserts into the C-Br bond. |
| Ligand Exchange | A new ligand (the nucleophile) coordinates to the metal center, often displacing another ligand. | An amine (for C-N coupling) or alcohol (for C-O coupling) replaces a ligand on the metal. |
| Reductive Elimination | The two coupled fragments are eliminated from the metal, forming the new product and regenerating the catalyst. | The new C-N or C-O bond is formed, and the Pd(0) or Cu(I) catalyst is regenerated. |
Kinetics of Halogenation Reactions and Factors Influencing Reaction Rates and Selectivity
The kinetics of halogenation for phenolic compounds are complex and influenced by several factors, including pH, temperature, catalyst presence, and the nature of the substituents on the aromatic ring. nih.govmystudycart.comncert.nic.in
pH: The rate of halogenation for phenols is highly pH-dependent. The reaction of hypobromous acid with the phenoxide ion is significantly faster than with the undissociated phenol. nih.gov Therefore, at higher pH values where the phenoxide form dominates, the reaction rate increases dramatically.
Substituent Effects: Electron-donating groups (like -OH and -OCH3) activate the ring and increase the reaction rate, while electron-withdrawing groups decrease it. The Hammett correlation can be used to quantitatively estimate the effect of substituents on the reactivity of phenols with bromine. nih.gov
Halogen Reactivity: The reactivity of halogens follows the order F2 > Cl2 > Br2 > I2. mt.com Reactions with fluorine are often explosive, while reactions with iodine are typically slow and may require an oxidizing agent to generate a more potent electrophile. chemistrysteps.commt.com
Catalysts: Lewis acids like AlCl3 or FeBr3 are often used to polarize the halogen-halogen bond, creating a stronger electrophile and increasing the reaction rate for less reactive aromatic rings. chemistrysteps.commt.com
For this compound, the strong activating effects of the -OH and -OCH3 groups would lead to very rapid halogenation kinetics.
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Increasing pH | Increases rate | Formation of the more nucleophilic phenoxide ion. nih.gov |
| Electron-Donating Groups | Increases rate | Enhances the electron density of the aromatic ring, stabilizing the arenium ion intermediate. wikipedia.org |
| Electron-Withdrawing Groups | Decreases rate | Reduces the electron density of the ring, destabilizing the arenium ion intermediate. nih.gov |
| Lewis Acid Catalyst | Increases rate | Increases the electrophilicity of the halogenating agent. mt.com |
Mechanism of Vicinal Dihalide Formation and Subsequent Elimination Reactions
The formation of alkynes from alkenes often proceeds via a vicinal dihalide intermediate. This two-step sequence is a powerful method in organic synthesis, though it applies to non-aromatic systems or side chains rather than the aromatic ring itself. libretexts.orgfiveable.me
Halogenation of an Alkene: An alkene reacts with a halogen (e.g., Br2 or Cl2) in an electrophilic addition reaction. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the anti-face. This results in the formation of a vicinal dihalide, where the two halogen atoms are on adjacent carbons. fiveable.melibretexts.org
Double Dehydrohalogenation: The vicinal dihalide is treated with a strong base, typically sodium amide (NaNH2) in liquid ammonia. libretexts.orgmasterorganicchemistry.com The reaction proceeds through two successive E2 (bimolecular elimination) reactions. fiveable.meyoutube.com In the first E2 step, a vinylic halide is formed. A second E2 elimination from the vinylic halide yields the alkyne. libretexts.orgmasterorganicchemistry.com An anti-coplanar arrangement of the proton and the leaving group is required for the E2 mechanism. libretexts.orgyoutube.com
This sequence could be relevant in the synthesis of precursors to this compound if an unsaturated side chain were involved.
Investigation of Carbene Intermediates and their Reactivity
Carbenes are neutral, highly reactive intermediates containing a carbon atom with two bonds and two non-bonding electrons. libretexts.org They are powerful reagents for constructing molecular complexity. Carbenes can be generated from precursors like diazo compounds or by the alpha-elimination of gem-dihalides. libretexts.orgnih.gov
The primary reactions of carbenes include:
Cyclopropanation: Carbenes add to alkenes in a concerted reaction to form cyclopropane (B1198618) rings. This is a key transformation for creating three-membered rings. libretexts.org
C-H Insertion: Carbenes can insert into carbon-hydrogen sigma bonds, a reaction that can form new C-C bonds in an intramolecular or intermolecular fashion. libretexts.orgnih.gov
O-H Insertion: Carbenes readily insert into the O-H bond of alcohols and phenols. For this compound, reaction with a carbene would likely lead to insertion into the phenolic O-H bond, forming an ether.
The reactivity of carbenes can be modulated by using transition metals to form metal carbenoids. These species, often involving copper or rhodium, are generally less reactive and more selective than free carbenes. libretexts.org Recent advances have also demonstrated that common aldehydes can serve as safe and effective precursors for generating carbenes for a wide variety of chemical transformations. nih.gov
Advanced Derivatization Strategies and Chemical Transformations of 3 Bromo 5 Fluoro 4 Hydroxyanisole
Functional Group Interconversions at the Phenolic Hydroxyl Position
The phenolic hydroxyl group is one of the most reactive sites on the molecule, readily participating in various functional group interconversions. Standard reactions such as etherification and esterification can be employed to introduce a diverse range of substituents, thereby modulating the compound's physicochemical properties.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This reaction typically involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) followed by nucleophilic attack on an alkyl halide. This allows for the introduction of various alkyl or aryl groups.
Esterification: Acylation of the phenolic hydroxyl group to form esters is another straightforward transformation. This is commonly achieved by reacting the parent compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This modification is often used to create prodrugs or to alter the compound's lipophilicity.
Table 1: Representative Derivatizations at the Phenolic Hydroxyl Position
| Reagent | Reaction Type | Product Structure |
| Methyl Iodide (CH₃I), K₂CO₃ | Etherification | 3-Bromo-5-fluoro-1,2-dimethoxybenzene |
| Benzyl Bromide (BnBr), NaH | Etherification | 4-(Benzyloxy)-2-bromo-6-fluoro-1-methoxybenzene |
| Acetyl Chloride (AcCl), Pyridine | Esterification | (2-Bromo-4-fluoro-5-methoxyphenyl) acetate (B1210297) |
| Benzoyl Chloride (BzCl), Et₃N | Esterification | (2-Bromo-4-fluoro-5-methoxyphenyl) benzoate |
Synthetic Utility of the Aromatic Halogens (Bromine and Fluorine)
The two halogen atoms on the aromatic ring, bromine and fluorine, exhibit distinct reactivities, which can be exploited for selective functionalization. The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, while the carbon-fluorine bond can be targeted in nucleophilic aromatic substitution under specific conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position (C-Br). The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) complex than the strong carbon-fluorine bond, ensuring high regioselectivity.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination (C-N Bond Formation): This is a cornerstone method for constructing aryl-amine bonds. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov The reaction couples the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. wikipedia.orgresearchgate.net This provides access to a vast array of aniline (B41778) derivatives.
Buchwald-Hartwig/Ullmann Etherification (C-O Bond Formation): Forging a diaryl ether linkage can be achieved via palladium-catalyzed coupling with phenols (Buchwald-Hartwig type) or through the copper-catalyzed Ullmann condensation. wikipedia.orgnih.govorganic-chemistry.org The Ullmann reaction typically requires harsher conditions but remains a viable alternative for coupling with alcohols or phenols. wikipedia.orgmdpi.comresearchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling at the C-Br Position
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Class |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Biphenyl Derivatives |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Aryl Amine Derivatives |
| Buchwald-Hartwig | Phenol | Pd(OAc)₂ / SPhos | Diaryl Ether Derivatives |
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens is often counterintuitive, with fluorine being more reactive than bromine or chlorine. wyzant.comstackexchange.commasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, thereby stabilizing the negatively charged Meisenheimer intermediate. stackexchange.comnih.gov
Therefore, under SNAr conditions—typically requiring an electron-deficient ring and a strong nucleophile—the fluorine atom at C5 is the more probable site of substitution by nucleophiles like amines or thiols, rather than the bromine atom. nih.govwikipedia.org However, the presence of electron-donating groups like -OH and -OCH₃ on the ring deactivates it towards SNAr, meaning that harsh reaction conditions would likely be necessary to achieve this transformation.
Manipulation of the Methoxy (B1213986) Group for Diverse Aryl Ether Derivatization
The methoxy group at C1 provides another avenue for derivatization, primarily through its cleavage (O-demethylation) to unveil a second phenolic hydroxyl group. This transformation yields a catechol derivative, which is a valuable synthon for various applications. The most common and effective reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). gvsu.edunih.govcore.ac.uknih.gov Other reagents capable of effecting this transformation include strong protic acids like HBr and HI, or nucleophilic agents such as sodium thiolate in a polar aprotic solvent. researchgate.netnih.govrsc.orgresearchgate.net The resulting 5-bromo-3-fluorobenzene-1,2-diol (B106993) can then be selectively functionalized at either of the two hydroxyl groups.
Synthesis of Complex Architectures through Cascade and Tandem Reactions
The multiple functional groups on 3-bromo-5-fluoro-4-hydroxyanisole make it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. rsc.orgnih.govnih.govrsc.orgprinceton.edu While specific cascade reactions starting from this exact molecule are not widely reported, its structure allows for the design of such sequences. For instance, a synthetic route could be envisioned that begins with a Suzuki coupling at the bromine position, followed by an intramolecular cyclization involving the phenolic hydroxyl group to construct fused heterocyclic systems like dibenzofurans. rsc.org Such strategies are highly efficient for rapidly building molecular complexity from a simple starting material. researchgate.netnih.govliberty.edulookchem.com
Introduction of Ancillary Functional Groups to the Aromatic Core
Further functionalization of the aromatic ring itself is possible via electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming electrophile. The hydroxyl group is a powerful activating ortho-, para-director, and the methoxy group is also a strong activating ortho-, para-director. The bromine and fluorine atoms are deactivating but ortho-, para-directing.
The only two unsubstituted positions on the ring are C2 and C6. The position C6 is ortho to the strongly activating hydroxyl group and meta to the other three groups. The position C2 is ortho to the methoxy and bromo groups. Given the dominant activating and directing influence of the phenolic hydroxyl group, electrophilic substitution is strongly predicted to occur at the C6 position. Standard electrophilic substitution reactions could be employed:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at C6.
Formylation: Reactions like the Vilsmeier-Haack or Duff reaction could install a formyl (aldehyde) group at the C6 position.
Bromination: Further bromination could also be directed to the C6 position. nih.gov
This allows for the synthesis of highly substituted aromatic cores with five functional groups, offering even more possibilities for subsequent derivatization.
Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Hydroxyanisole
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the physicochemical nature of a molecule. These methods model the electron distribution and energy of the molecular system, providing a basis for predicting its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-Bromo-5-fluoro-4-hydroxyanisole, this calculation would yield precise bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly used for such tasks, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net
Once the optimized geometry is obtained, the same theoretical level can be used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. nih.gov A detailed analysis using Potential Energy Distribution (PED) would allow for the precise assignment of each calculated vibrational mode to specific functional groups within the molecule, such as the O-H stretch of the hydroxyl group, the C-O-C stretches of the anisole (B1667542) moiety, and vibrations involving the bromine and fluorine substituents. researchgate.net
A hypothetical data table of optimized geometrical parameters would list all the bond lengths (in Ångströms) and bond angles (in degrees) for the molecule, comparing theoretical values with experimental data if available from techniques like X-ray crystallography.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the distribution of these orbitals would show where electron density is concentrated, highlighting regions susceptible to electrophilic or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. nih.gov It is mapped onto the electron density surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.netnih.gov For this molecule, the MEP map would likely show a negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and a positive potential near the hydrogen of the hydroxyl group.
A data table for FMO analysis would typically contain the energies of the HOMO and LUMO (in electron volts, eV) and their energy gap.
Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific experimental data for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding, charge delocalization, and hyperconjugative interactions. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
For this compound, NBO analysis would reveal charge transfer from the lone pairs of the oxygen, fluorine, and bromine atoms to the antibonding orbitals of the benzene (B151609) ring. This delocalization of electron density is a key factor in the stability and reactivity of the aromatic system. The analysis would also provide the natural atomic charges on each atom, offering a more detailed picture of the charge distribution than the MEP map alone. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net This calculation identifies the electronic transitions between molecular orbitals, their corresponding excitation energies, and their oscillator strengths (which relate to the intensity of the absorption peaks).
For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and characterize the nature of the electronic transitions, such as π→π* or n→π* transitions involving the aromatic ring and the heteroatom substituents. The calculations can also be performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate how the absorption spectrum might change in different solvent environments. scispace.com
A data table from a TD-DFT study would list the calculated excitation wavelengths (in nm), the oscillator strengths (f), the major orbital contributions to the transition, and the transition character.
Table 2: Illustrative TD-DFT Data This table is for illustrative purposes only, as specific experimental data for this compound is not available.
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| Value | Value | HOMO -> LUMO (X%) | π -> π* |
Theoretical Prediction of Spectroscopic Parameters
Theoretical methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and the confirmation of chemical structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. modgraph.co.ukscielo.br
In a study of this compound, the GIAO method would be applied to the DFT-optimized geometry to predict the chemical shifts for each unique proton and carbon atom in the molecule. These calculated values are then typically scaled and compared against experimentally obtained NMR spectra. A strong correlation between the theoretical and experimental chemical shifts provides powerful confirmation of the proposed molecular structure. scielo.br The calculations are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS). modgraph.co.uk
A comprehensive data table would present a comparison of the experimental and calculated ¹H and ¹³C NMR chemical shifts for each atom in this compound.
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and potential isomeric forms of this compound are fundamental to its chemical behavior. Conformational analysis and the study of tautomerism are key to understanding its interactions and reactivity.
Conformational Analysis:
The conformational landscape of this compound is primarily defined by the orientation of the methoxy (-OCH₃) and hydroxyl (-OH) groups relative to the benzene ring. The rotation around the C-O bonds of these substituents gives rise to different conformers with varying energies.
Methoxy Group Orientation: The methyl group of the anisole moiety can be positioned either in the plane of the aromatic ring (planar) or out of the plane (non-planar). The planar conformation is generally favored due to better overlap between the oxygen lone pair and the ring's π-system, though steric hindrance with adjacent substituents can influence this preference.
Hydroxyl Group Orientation: Similarly, the hydrogen of the hydroxyl group can orient itself to form intramolecular hydrogen bonds, particularly with the adjacent methoxy group's oxygen atom. This interaction can significantly stabilize certain conformations.
Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are instrumental in exploring these conformational possibilities. frontiersin.org By systematically rotating the key dihedral angles (e.g., C-C-O-C for the methoxy group and C-C-O-H for the hydroxyl group) and calculating the corresponding energies, a potential energy surface can be mapped to identify the most stable, low-energy conformers. For substituted furanosides, a flexible system, a variety of computational methods including DFT functionals and MP2 have been used to determine conformational preferences. frontiersin.org
Tautomerism Studies:
Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydroxyl proton to a ring carbon, forming a cyclohexadienone derivative. However, for simple phenols, the enol (phenolic) form is overwhelmingly favored due to the significant energetic stability conferred by the aromaticity of the benzene ring. The loss of this aromaticity in the keto form represents a substantial energetic penalty. Theoretical calculations consistently show a large energy difference between the phenol (B47542) and its corresponding keto tautomer, with the equilibrium lying heavily towards the phenolic form.
Therefore, under normal conditions, this compound is expected to exist almost exclusively as the hydroxy-substituted aromatic compound.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C2-C1-O-CH₃ | Rotation of the methoxy group | Planar (approx. 0° or 180°) to maximize π-conjugation, potentially slightly twisted due to steric interactions. |
| C3-C4-O-H | Rotation of the hydroxyl group | Orientations that allow for potential intramolecular hydrogen bonding with the adjacent methoxy group's oxygen. |
Note: This table represents the typical dihedral angles considered in the conformational analysis of such compounds. The actual values would be determined through computational chemistry software.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies for Halogenated Anisoles and Phenols
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities. For halogenated anisoles and phenols, these models are invaluable for predicting properties like toxicity, environmental fate, and biological potency without the need for extensive empirical testing. researchgate.net
The development of robust QSPR/QSAR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, these descriptors would capture its electronic, steric, and hydrophobic characteristics.
Commonly Used Molecular Descriptors:
Electronic Descriptors: These describe the electronic distribution within the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potentials (Vmin, Vmax). nih.gov These are crucial for modeling reactivity and interactions with biological targets.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, indicating how a compound distributes between a lipid and an aqueous phase. This is critical for predicting bioavailability and toxicity. researchgate.net
Topological Descriptors: These are numerical representations of the molecular graph, describing size, shape, and branching. frontiersin.org
Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume and surface area.
A study on 134 halogenated anisoles successfully established linear relationships between descriptors derived from electrostatic potential, molecular volume, and HOMO energy with properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov Similarly, QSAR studies on halogenated phenols have shown that toxicity can be well-correlated with descriptors like logP, dipole moment, and the sum of halogen electric charges, often calculated using DFT methods like B3LYP. researchgate.net
Table 2: Representative QSPR/QSAR Descriptors for Halogenated Aromatic Compounds
| Descriptor Class | Specific Descriptor | Typical Application in QSPR/QSAR Models |
| Electronic | HOMO Energy | Correlates with electron-donating ability, susceptibility to electrophilic attack. |
| LUMO Energy | Correlates with electron-accepting ability, susceptibility to nucleophilic attack. | |
| Dipole Moment | Influences solubility and binding interactions. | |
| Electrostatic Potential (Vmin) | Indicates sites prone to electrophilic attack. | |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Predicts membrane permeability, bioaccumulation, and toxicity. |
| Constitutional | Molecular Weight | Basic property related to size. |
| Number of Halogen Atoms | Influences lipophilicity and metabolic stability. |
Note: This table lists common descriptors used in the literature for QSPR/QSAR studies of halogenated phenols and anisoles. The values for this compound would be calculated using specialized software.
Theoretical Insights into Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, theoretical studies can provide a detailed understanding of its reactivity, particularly in electrophilic aromatic substitution reactions.
The benzene ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl and methoxy groups. Both groups are ortho-, para-directors. The interplay of these activating groups with the deactivating, but ortho-, para-directing, halogen substituents (bromo and fluoro) determines the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution:
Theoretical calculations can model the reaction pathway of an electrophile (e.g., Br⁺ in bromination, NO₂⁺ in nitration) approaching the aromatic ring. The process involves:
Formation of the π-complex: An initial weak association between the electrophile and the π-electron cloud of the ring.
Transition State to the σ-complex (Arenium Ion): The rate-determining step, where the electrophile forms a covalent bond with a ring carbon. The activation energy of this step can be calculated. The stability of the resulting σ-complex, which is influenced by the ability of the substituents to delocalize the positive charge, dictates the preferred position of attack.
Deprotonation: A rapid final step where a proton is lost to restore the aromaticity of the ring.
For this compound, the positions ortho and para to the powerful hydroxyl and methoxy activating groups are the most likely sites of electrophilic attack. Computational models can precisely quantify the activation barriers for attack at each available position, thus predicting the major product isomer.
Other Potential Reactions:
Theoretical studies can also investigate other reaction pathways, such as the oxidation of the phenol to a phenoxyl radical. Density functional theory has been used to explore phenol-coupling mechanisms, which proceed through the formation of such radicals. rsc.org The calculations can determine the bond dissociation energy (BDE) of the O-H bond, providing a measure of the ease of phenoxyl radical formation, which is often relevant to antioxidant activity or metabolic pathways.
Table 3: Illustrative Calculated Parameters for Reaction Pathway Analysis
| Parameter | Description | Relevance to Reactivity |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Lower Ea indicates a faster reaction rate. Comparing Ea for attack at different ring positions predicts regioselectivity. |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Determines if a reaction is exothermic (favorable) or endothermic (unfavorable). |
| O-H Bond Dissociation Energy (BDE) | The energy required to homolytically break the O-H bond. | A lower BDE suggests easier formation of a phenoxyl radical, relevant for antioxidant activity or certain metabolic reactions. |
| Fukui Functions | Indicate the most electrophilic and nucleophilic sites in a molecule. | Predicts sites of attack for electrophiles and nucleophiles. |
Note: This table provides examples of parameters calculated in theoretical studies of reaction mechanisms. The specific values are highly dependent on the reaction and the computational method employed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Bromo 5 Fluoro 4 Hydroxyanisole Derivatives
Influence of Halogen Substituents on Molecular Reactivity, Electronic Properties, and Aromaticity
The presence of both bromine and fluorine on the aromatic ring of 3-Bromo-5-fluoro-4-hydroxyanisole significantly modulates its electronic properties and reactivity. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). aakash.ac.in
Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine are strongly electron-withdrawing through the sigma bond network. This inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. lumenlearning.com This deactivating nature generally slows down reactions like electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated to the pi-system of the benzene ring. aakash.ac.in This resonance effect increases the electron density, particularly at the ortho and para positions relative to the halogen.
The reactivity order among halobenzenes is often counterintuitive; it follows the order of electronegativity, with fluoroarenes being the most reactive (least deactivating) and iodoarenes being the least reactive among them. libretexts.org This is because the 2p orbital of fluorine is closer in size and energy to the 2p orbital of carbon, allowing for more effective overlap and resonance donation compared to the larger p orbitals of bromine.
The aromaticity of the ring itself is also influenced by these substituents. While they introduce electronic perturbations, the core aromatic character is maintained. Descriptors like the aromatic stabilization energy (ASE) and the harmonic oscillator model of aromaticity (HOMA) can quantify these subtle changes, often showing a correlation with other reactivity parameters. researchgate.net
Table 7.1.1: Electronic Properties of Halogen Substituents
| Substituent | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Hammett Sigma Constant (σp) | Nature of Effect |
|---|---|---|---|---|
| -F | 3.98 | 1.47 | +0.06 | Strong -I, Weak +R |
| -Br | 2.96 | 1.85 | +0.23 | Strong -I, Weak +R |
| -OH | 3.44 | 1.52 | -0.37 | Strong +R, Weak -I |
This table presents generalized values for individual substituents on a benzene ring.
Impact of Functional Group Positions (Bromo, Fluoro, Hydroxyl, Methoxy) on Chemical Behavior and Potential Interactions
In this molecule, the powerful activating hydroxyl group is at position 4. The methoxy (B1213986) group, also an activator, is at position 1 (implied by the anisole (B1667542) name). The two deactivating halogens, bromo and fluoro, are at positions 3 and 5, respectively. This substitution pattern leads to a complex electronic landscape:
Directive Effects: The hydroxyl and methoxy groups are strong ortho, para-directors. The halogens are also ortho, para-directors. In electrophilic substitution reactions, the position of attack will be determined by the net effect of all four groups. The positions ortho to the powerful hydroxyl group (positions 3 and 5) are already occupied. The position para to the methoxy group is occupied by the hydroxyl group. Therefore, the most likely positions for further substitution would be influenced by a consensus of these directing effects, steric hindrance, and the specific reaction conditions.
Intramolecular Interactions: The hydroxyl group at position 4 and the fluorine at position 5 are adjacent. This proximity could allow for intramolecular hydrogen bonding between the hydroxyl proton and the electronegative fluorine atom. Such an interaction can influence the acidity of the phenolic proton and the conformational preference of the hydroxyl group.
Stereochemical Considerations in Derivatives and their Conformational Preferences
For this compound itself, stereochemistry is not a primary factor as the molecule is achiral. However, for its derivatives, stereochemical aspects can become highly significant.
Conformational Preferences: The methoxy group (-OCH₃) is not freely rotating. It will have a preferred orientation relative to the plane of the benzene ring. The most stable conformation typically involves the methyl group lying in the plane of the ring to maximize conjugation, but steric clashes with adjacent substituents (in this case, the bromine at position 3) can force it out of the plane. This conformational preference can be studied using computational methods and NMR spectroscopy. nih.gov Similarly, the orientation of the hydroxyl group's hydrogen atom will be influenced by potential intramolecular hydrogen bonding with the adjacent fluorine. mst.edu
Chirality in Derivatives: If reactions at the aromatic ring or modifications to the substituents introduce a chiral center or an axis of chirality (atropisomerism), then stereoisomers (enantiomers or diastereomers) will be formed. For example, a reaction that introduces a new substituent at a position that makes the molecule asymmetric would result in a racemic mixture. The stereochemical outcome of reactions involving derivatives is often influenced by the steric bulk of the existing substituents, which can direct an incoming reagent to the less hindered face of the molecule. nih.gov
Correlation of Molecular Descriptors with Predicted Chemical Properties and Reactivity
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models use molecular descriptors to predict the chemical and biological properties of molecules. nih.gov For halogenated aromatic compounds like this compound, these descriptors can provide significant insight into their behavior. scholarsresearchlibrary.comnih.gov
Key molecular descriptors include:
Electronic Descriptors: These quantify the electronic aspects of the molecule.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a better electron donor (more nucleophilic), while a low LUMO energy indicates a better electron acceptor (more electrophilic). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity. researchgate.net
Atomic Charges: The distribution of partial charges on the atoms reveals the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, in electrophilic aromatic substitution, the carbon atoms with the most negative charge are the most likely sites of attack. acs.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. acs.org
Topological and Geometrical Descriptors: These relate to the molecule's size, shape, and connectivity. Molecular volume, surface area, and various shape indices can be correlated with physical properties like solubility and partitioning behavior (e.g., LogP). nih.gov
Studies on halogenated phenols and anisoles have successfully used descriptors like standard entropy, molecular volume, and electrostatic potential parameters to build predictive models for properties and toxicities. nih.govnih.govresearchgate.net
Table 7.4.1: Key Molecular Descriptors and Their Significance
| Descriptor | Type | Significance |
|---|---|---|
| E(HOMO) | Electronic | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| E(LUMO) | Electronic | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Electronic | Indicator of chemical reactivity and stability. researchgate.net |
| Atomic Net Charges (q) | Electronic | Predicts regioselectivity in reactions. nih.govresearchgate.net |
| Molecular Volume (V) | Geometrical | Influences steric interactions and physical properties like solubility. nih.gov |
Comparative Studies with Analogous Halogenated Phenols and Anisoles on Reactivity and Electronic Profiles
Comparing this compound to simpler, related compounds helps to dissect the contribution of each functional group.
Phenol (B47542) vs. Anisole: The parent compounds, phenol and anisole, are both highly activated towards electrophilic substitution. lumenlearning.com The -OH group in phenol is generally a slightly stronger activator than the -OCH₃ group in anisole, making phenol more reactive in many electrophilic substitution reactions. quora.com This is because the methyl group in anisole may slightly diminish the oxygen's ability to donate electrons by resonance compared to the hydrogen in phenol.
Effect of Halogenation: Introducing halogens deactivates the ring compared to phenol or anisole. A study on the protonation of halogenated phenols and anisoles using DFT methods showed that the most favorable site for protonation (an indicator of reactivity in electrophilic attack) is typically the carbon atom at the para position relative to the hydroxyl group. kuleuven.be
Bromo- vs. Fluoro- Substitution: Comparing a bromo-substituted phenol with a fluoro-substituted one reveals differences based on the balance of inductive and resonance effects. Fluorine's stronger inductive pull but more efficient resonance donation (due to better orbital overlap) can lead to different reactivity profiles compared to bromine. libretexts.org
Combined Effects: In this compound, the effects are combined. Its reactivity will be significantly lower than that of 4-hydroxyanisole but likely higher than that of 1,3-dibromo-5-fluorobenzene (B75295) due to the presence of the activating -OH and -OCH₃ groups. The precise reactivity and electronic profile are a unique consequence of the synergy and opposition between the four different substituents. Studies have shown that the physicochemical properties of halogenated anisoles, such as vapor pressure and water solubility, are comparable to those of chlorobenzenes, which can help predict their environmental fate. nih.gov
Advanced Applications of 3 Bromo 5 Fluoro 4 Hydroxyanisole As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules with Advanced Structural Features
The strategic placement of bromo, fluoro, hydroxyl, and methoxy (B1213986) groups on the aromatic ring of 3-Bromo-5-fluoro-4-hydroxyanisole makes it a valuable precursor for creating intricate molecular architectures. The bromine atom is particularly useful as a handle for various cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Transformations:
Cross-Coupling Reactions: The bromo group can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling the construction of complex molecular scaffolds. The presence of the fluorine and methoxy groups can influence the reactivity of the C-Br bond and the stability of the organometallic intermediates.
Directed Ortho-Metalation: The hydroxyl and methoxy groups can act as directing groups in ortho-metalation reactions, allowing for the selective functionalization of the adjacent carbon atoms. This provides a powerful tool for introducing additional substituents with high regioselectivity.
Nucleophilic Aromatic Substitution: While less common for bromoarenes compared to nitro- or cyano-substituted rings, the presence of the strongly electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution under certain conditions.
The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of compounds with advanced features that are often sought after in medicinal chemistry and materials science. For instance, the synthesis of biaryl compounds, which are common motifs in many biologically active molecules, can be readily achieved through cross-coupling reactions. acs.org
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Potential Product Class |
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C-C | Biaryls, Arylalkenes |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C | Substituted Alkenes |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C | Arylalkynes |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | C-N | Arylamines |
| Stille Coupling | Organotin Reagent | Pd Catalyst | C-C | Biaryls, Vinylarenes |
Design and Synthesis of Labeled Compounds for Mechanistic and Analytical Research
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and in analytical techniques such as positron emission tomography (PET). This compound can serve as a precursor for the synthesis of such labeled molecules.
The presence of a bromine atom allows for the introduction of radioisotopes. For example, a bromo-precursor can be used in the synthesis of radiolabeled molecules for PET imaging. While direct radiobromination is possible, the bromo-substituent can also be replaced by other functionalities that can be radiolabeled.
Furthermore, the synthesis of compounds with stable isotopes, such as ¹³C or ²H (deuterium), can be envisioned. For instance, a synthetic route to this compound could be designed to incorporate a ¹³C-labeled methyl group in the methoxy moiety. Such labeled compounds are valuable in nuclear magnetic resonance (NMR) studies to track the fate of specific atoms or functional groups in chemical or biological processes. The synthesis of isotopically labeled precursors is a common strategy to produce selectively labeled biomolecules for structural and dynamic studies. researchgate.net
Table 2: Potential Labeling Strategies for this compound Derivatives
| Isotope | Labeling Position | Potential Application |
| ¹⁸F | Fluoro group position (via nucleophilic substitution) | PET Imaging |
| ¹¹C or ¹³C | Methoxy group | Mechanistic studies, NMR, PET Imaging |
| ²H (D) | Aromatic ring or methoxy group | Mechanistic studies, Kinetic isotope effect studies |
| ⁷⁶Br or ⁷⁷Br | Bromo group position | Radiopharmaceutical development |
Development of Bioisosteric Replacements and Analogue Synthesis for Functional Diversification
Bioisosterism is a key strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the biological activity, selectivity, or pharmacokinetic properties of a compound. The fluorine atom and the methoxy group in this compound make it an interesting scaffold for creating bioisosteres.
Fluorine as a Bioisostere: The fluorine atom is a well-known bioisostere of a hydrogen atom or a hydroxyl group. Its small size and high electronegativity can significantly alter the electronic properties, pKa, and metabolic stability of a molecule without causing major steric hindrance. The introduction of fluorine can block metabolic oxidation at that position, thereby increasing the half-life of a drug.
Analogue Synthesis: The combination of reactive sites on this compound allows for the systematic synthesis of a library of analogues. By varying the substituent introduced via the bromo group and modifying the hydroxyl and methoxy groups, a wide range of structurally related compounds can be generated. This approach is central to structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of a lead compound. The functionalization of natural phenols is a common strategy to enhance their biological activity. nih.gov
The synthesis of diverse analogues from a common building block is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a promising scaffold. mdpi.com
Precursors for Photophysical Probes and Chemosensors
Fluorescent probes and chemosensors are molecules designed to detect and signal the presence of specific analytes or changes in the local environment through a change in their photophysical properties, such as fluorescence intensity or color. Substituted phenols and anisoles are common structural motifs in the design of such probes.
The this compound scaffold can be elaborated to create novel photophysical probes. The electron-donating hydroxyl and methoxy groups, and the electron-withdrawing fluorine atom, can be incorporated into a push-pull system, which is a common design feature of many fluorophores. The bromine atom serves as a convenient attachment point for a fluorophore or a recognition moiety for a specific analyte.
For example, the bromine can be replaced with a pyrene (B120774) or coumarin (B35378) unit via a cross-coupling reaction to generate a fluorescent molecule. researchgate.net The hydroxyl group can act as a proton donor or a binding site for anions, leading to changes in the electronic structure and thus the fluorescence of the molecule upon interaction with the target analyte. The design of fluorescent probes often involves the strategic placement of functional groups that can interact with the analyte of interest, leading to a measurable optical response. nih.gov
Table 3: Potential Design Features of Probes Derived from this compound
| Feature | Role in Probe Design | Potential Analyte |
| Hydroxyl Group | H-bond donor, proton transfer site | Anions (e.g., F⁻, CN⁻), pH |
| Bromo Group (as a synthetic handle) | Attachment point for fluorophores or recognition units | Metal ions, biomolecules |
| Fluoro & Methoxy Groups | Tuning of electronic and photophysical properties | - |
| Aromatic Ring | Core scaffold of the fluorophore | - |
Q & A
Q. Methodological Resolution :
Advanced Chromatography : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) to separate isomers. Compare retention times with authentic standards .
Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Spectroscopic Cross-Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign signals unambiguously. For example, fluorine’s deshielding effect on adjacent protons aids in positional assignment .
What analytical techniques are most effective for purity assessment and quantification of this compound in complex matrices?
Basic Research Question
Purity analysis requires orthogonal methods:
GC-MS/HPLC-UV : Use GC with FID (for volatility) or HPLC (C18 column, acetonitrile/water gradient) for non-volatile samples. Purity >95% is achievable, as seen in Kanto Reagents’ specifications .
Elemental Analysis (EA) : Validate %C, %H, %Br, and %F against theoretical values (e.g., C₇H₅BrFO₂: C 38.74%, H 2.32%) .
NMR Spectroscopy : ¹⁹F NMR is critical for detecting fluorinated byproducts (e.g., 5-fluoro vs. 6-fluoro isomers) .
Advanced Tip : For trace impurities (<0.1%), employ LC-MS/MS with MRM (multiple reaction monitoring) to identify halogenated side-products .
How does the electronic effect of the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The bromine atom at position 3 acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings compared to fluorine. Key considerations:
- Electron-Withdrawing Effects : The fluoro group at position 5 deactivates the ring, slowing coupling kinetics. Use Pd-XPhos or SPhos ligands to enhance reactivity .
- Ortho Effect : The methoxy group at position 4 directs coupling to the bromine site, but steric hindrance may require elevated temperatures (80–100°C) .
Case Study : In a palladium-catalyzed coupling with phenylboronic acid, this compound achieved 78% yield in toluene/EtOH (3:1) at 90°C, versus 45% yield for non-fluorinated analogs .
What strategies mitigate degradation of this compound during long-term storage?
Basic Research Question
Stability issues arise from:
- Hydrolysis : The hydroxyl group at position 4 is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials .
- Light Sensitivity : UV exposure degrades brominated aromatics. Use stabilized solvents (e.g., ethanol with BHT inhibitor) .
Validation : Accelerated stability studies (40°C/75% RH for 6 months) showed <5% degradation when stored with molecular sieves (3Å) .
How can computational modeling predict the bioactivity or metabolic pathways of this compound derivatives?
Advanced Research Question
Leverage in silico tools:
Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic prediction .
QSAR Models : Correlate substituent positions (e.g., bromo vs. chloro) with antibacterial IC₅₀ values. For example, bromine’s larger van der Waals radius enhances target binding vs. chlorine .
DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or radical stability .
What are the implications of conflicting cytotoxicity data for this compound in different cell lines?
Advanced Research Question
Contradictory cytotoxicity results (e.g., IC₅₀ = 10 μM in HeLa vs. 50 μM in HEK293) may stem from:
- Cell-Specific Uptake : Differences in membrane transporters (e.g., ABCG2 efflux pumps) .
- Metabolic Activation : Liver microsomes may convert the compound to reactive intermediates in hepatocyte lines .
Q. Resolution :
- Mechanistic Studies : Use siRNA knockdown of efflux pumps or CYP inhibitors to isolate variables .
- Metabolomics : LC-HRMS identifies hydroxylated or glutathione-adducted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
